1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one
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Overview
Description
1-(2-((Triethylsilyl)oxy)phenyl)ethanone is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-((Triethylsilyl)oxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the silylation of 2-hydroxyacetophenone using triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the silylating agent reacting with the hydroxyl group to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(2-((Triethylsilyl)oxy)phenyl)ethanone may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((Triethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic or ketonic derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenolic or ketonic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
1-(2-((Triethylsilyl)oxy)phenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It may be utilized in the study of enzyme-catalyzed reactions or as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives could be explored for potential therapeutic applications, including as inhibitors or activators of specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(2-((Triethylsilyl)oxy)phenyl)ethanone involves its interaction with various molecular targets. The triethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The phenyl ring and ethanone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
- 1-(2,4-Bis((trimethylsilyl)oxy)phenyl)ethanone
- 1-(2,6-Bis((trimethylsilyl)oxy)phenyl)ethanone
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
Uniqueness: 1-(2-((Triethylsilyl)oxy)phenyl)ethanone is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties compared to its trimethylsilyl analogs. The larger size and increased steric hindrance of the triethylsilyl group can influence the compound’s reactivity and selectivity in chemical reactions.
Properties
CAS No. |
60385-50-4 |
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Molecular Formula |
C14H22O2Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
1-(2-triethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C14H22O2Si/c1-5-17(6-2,7-3)16-14-11-9-8-10-13(14)12(4)15/h8-11H,5-7H2,1-4H3 |
InChI Key |
SOWIRQPYMVFOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
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